![molecular formula C23H24N4O2S B3003611 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894027-24-8](/img/structure/B3003611.png)
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide: is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both thiazole and triazole rings in its structure suggests it may exhibit significant biological activity.
Wirkmechanismus
Target of Action
Compounds with similar thiazolo[3,2-b][1,2,4]triazole structures have been reported to exhibit diverse biological activities . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It’s known that thiazolo[3,2-b][1,2,4]triazoles interact with biological targets in a variety of ways, depending on the specific functional groups present in the compound . For instance, some thiazolo[3,2-b][1,2,4]triazoles have been found to inhibit Top1, a DNA topoisomerase, more effectively than the natural Top1-inhibitor camptothecin .
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazoles are known to interact with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazolo[3,2-b][1,2,4]triazoles have been found to inhibit cyclooxygenase (COX1 and COX2) isoforms, which play a key role in the inflammatory response .
Pharmacokinetics
Thiazolo[3,2-b][1,2,4]triazoles are generally known for their potent biological activities and lesser side effects
Result of Action
Compounds with similar thiazolo[3,2-b][1,2,4]triazole structures have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazolo[3,2-b][1,2,4]triazoles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core
Starting Materials: 4-methoxyphenyl isothiocyanate and hydrazine hydrate.
Reaction: The isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate, which then cyclizes to form the thiazolo[3,2-b][1,2,4]triazole ring under acidic conditions.
-
Alkylation
Starting Materials: The thiazolo[3,2-b][1,2,4]triazole derivative and 2-bromoethylamine.
Reaction: The thiazolo[3,2-b][1,2,4]triazole derivative is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
-
Amidation
Starting Materials: The alkylated thiazolo[3,2-b][1,2,4]triazole and 4-phenylbutanoic acid.
Reaction: The final step involves the formation of an amide bond between the alkylated thiazolo[3,2-b][1,2,4]triazole and 4-phenylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide: can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the amide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide:
-
Medicinal Chemistry
Anticancer Agents: Due to its structural similarity to other bioactive thiazole and triazole compounds, it may exhibit anticancer properties.
Antimicrobial Agents: Potential use as an antimicrobial agent against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Studying its effects on specific enzymes involved in disease pathways.
Receptor Binding: Investigating its binding affinity to various biological receptors.
-
Industrial Applications
Pharmaceutical Intermediates: Used in the synthesis of more complex pharmaceutical compounds.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide: can be compared with other similar compounds:
-
Thiazole Derivatives
Example: 2-(4-methoxyphenyl)thiazole.
Comparison: Both compounds share the thiazole ring, but the presence of the triazole ring in the target compound adds additional biological activity.
-
Triazole Derivatives
Example: 1,2,4-triazole.
Comparison: The combination of thiazole and triazole rings in the target compound provides a unique scaffold for biological interactions.
-
Amide Derivatives
Example: N-phenylbutanamide.
Comparison: The target compound’s additional heterocyclic rings enhance its potential biological activity compared to simple amides.
Conclusion
This compound: is a compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure, combining thiazole and triazole rings, makes it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-20-12-10-18(11-13-20)22-25-23-27(26-22)19(16-30-23)14-15-24-21(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVXQHGOQAXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)
![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)
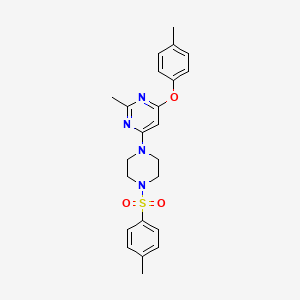
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)

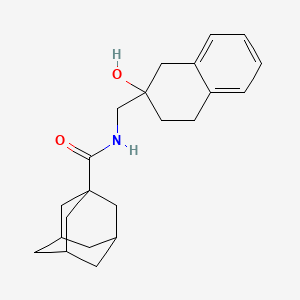
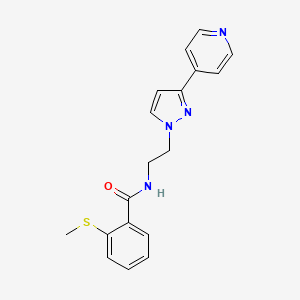
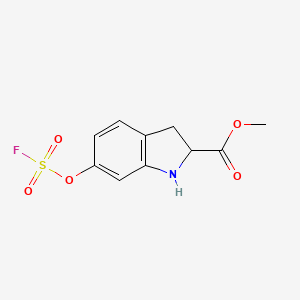
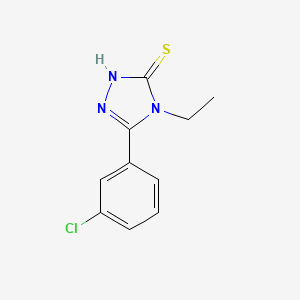
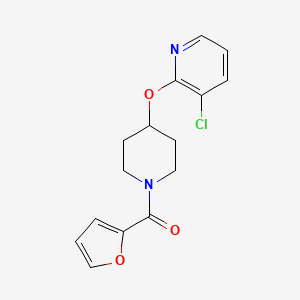
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
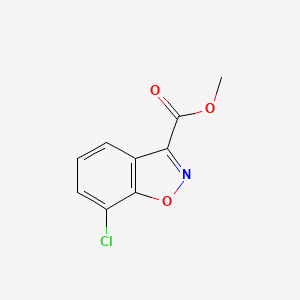
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)
